molecular formula C12H12O2 B14478653 Prop-2-en-1-yl 2-ethenylbenzoate CAS No. 67653-79-6

Prop-2-en-1-yl 2-ethenylbenzoate

Cat. No.: B14478653
CAS No.: 67653-79-6
M. Wt: 188.22 g/mol
InChI Key: ISPIWRVSEQJUHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-ethenylbenzoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-ethenylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Prop-2-en-1-yl 2-ethenylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-ethenylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with a similar structure but different alkyl group.

    Methyl benzoate: Similar ester with a methyl group instead of the prop-2-en-1-yl group.

    Isopropyl benzoate: Ester with an isopropyl group.

Uniqueness

Prop-2-en-1-yl 2-ethenylbenzoate is unique due to its specific alkyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

67653-79-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

prop-2-enyl 2-ethenylbenzoate

InChI

InChI=1S/C12H12O2/c1-3-9-14-12(13)11-8-6-5-7-10(11)4-2/h3-8H,1-2,9H2

InChI Key

ISPIWRVSEQJUHG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C=C

Origin of Product

United States

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